

# Economic Analysis of Tetradecahydroanthracene as a Hydrogen Carrier: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tetradecahydroanthracene

Cat. No.: B3428247

[Get Quote](#)

An objective comparison of **Tetradecahydroanthracene** with alternative Liquid Organic Hydrogen Carriers (LOHCs), supported by experimental data, for researchers, scientists, and drug development professionals.

The imperative for safe, efficient, and cost-effective hydrogen storage and transportation has propelled the investigation of Liquid Organic Hydrogen Carriers (LOHCs). These organic compounds can be reversibly hydrogenated and dehydrogenated, allowing for the storage of hydrogen in a liquid form under ambient conditions. This guide provides a comparative economic analysis of **tetradecahydroanthracene** as a potential LOHC, alongside the more established alternatives: dibenzyltoluene (DBT) and methylcyclohexane (MCH).

While extensive research has been conducted on DBT and MCH, providing a solid basis for techno-economic evaluation, a significant data gap exists for the economic analysis of the **tetradecahydroanthracene** system. This guide synthesizes the available performance data and experimental protocols for all three LOHCs, highlighting the current limitations in providing a direct and comprehensive economic comparison for **tetradecahydroanthracene**.

## Comparative Performance of LOHC Systems

The selection of an optimal LOHC hinges on a variety of factors, including hydrogen storage capacity, the energy required for hydrogenation and dehydrogenation, and the overall cost-effectiveness of the cycle.

Table 1: Quantitative Comparison of LOHC Performance

Parameter	Tetradecahydroanthracene (Perhydroanthracene)	Dibenzyltoluene (DBT)	Toluene/Methylcyclohexane (MCH)
Gravimetric H <sub>2</sub> Density (wt%)	~7.3% (theoretical for anthracene)	6.2%	6.1%
Volumetric H <sub>2</sub> Density (kg H <sub>2</sub> /L)	Not widely reported	~0.062	~0.047
Hydrogenation Temperature (°C)	215 - 280 <sup>[1]</sup>	150 - 200	150 - 200
Hydrogenation Pressure (bar)	40 - 90 <sup>[1]</sup>	30 - 50	30 - 100
Dehydrogenation Temperature (°C)	260 - 360 <sup>[1]</sup>	270 - 320	300 - 350
Dehydrogenation Pressure (bar)	Atmospheric	Atmospheric	Atmospheric
Enthalpy of Dehydrogenation (kJ/mol H <sub>2</sub> )	Not widely reported	~65.4	~68
Carrier Cost (€/kg)	Not commercially available as LOHC	~4-5	~0.3

## Economic Analysis

A comprehensive economic analysis of LOHC systems considers capital expenditure (CAPEX) for hydrogenation and dehydrogenation plants, operational expenditure (OPEX) including catalyst costs and energy consumption, and the cost of the carrier itself.

Dibenzyltoluene (DBT) and Toluene/Methylcyclohexane (MCH) Systems:

Techno-economic analyses have indicated that for long-distance hydrogen transport, LOHCs can be more cost-effective than compressed or liquefied hydrogen. The levelized cost of transported hydrogen (LCOTH) for LOHC systems becomes competitive at longer distances. For instance, at 300 km, the LCOTH for LOHCs is estimated to be between 1.49 and 1.90 EUR/kg.[2] In a specific analysis, the DBT-perhydro-dibenzyltoluene (PDBT) system was found to be a cheaper option than the toluene-MCH system, with a per-cycle break-even price of 1.38 \$/kg-H<sub>2</sub> compared to 1.92 \$/kg-H<sub>2</sub> for toluene-MCH.[3] This difference is partly attributed to the reaction conditions and the complexity of the purification process for MCH dehydrogenation.[3]

#### Tetradecahydroanthracene System:

Currently, there is a notable absence of specific techno-economic studies on **tetradecahydroanthracene** as an LOHC. While anthracene, a polyaromatic hydrocarbon (PAH), offers a high theoretical hydrogen storage capacity, its viability is impacted by several factors that require economic assessment. These include its solid state at room temperature, which complicates handling and would necessitate additional energy for melting or the use of solvents, thereby reducing the effective hydrogen density and increasing operational costs. The cost of the hydrogenation and dehydrogenation cycle, including catalyst stability and potential side reactions over long-term cycling, remains unquantified. General analyses of PAHs suggest that their higher complexity could lead to higher initial carrier costs compared to readily available options like toluene.[4]

Table 2: Estimated Economic Data for LOHC Systems

Economic Parameter	Tetradecahydroanthracene	Dibenzyltoluene (DBT)	Toluene/Methylcyclohexane (MCH)
Levelized Cost of Transported H <sub>2</sub> (€/kg)	Data not available	1.49 - 1.90 (at 300 km)[2]	Generally higher than DBT[3]
Hydrogenation Cost (\$/kg H <sub>2</sub> )	Data not available	~0.98[3]	~1.30[3]
Dehydrogenation Cost (\$/kg H <sub>2</sub> )	Data not available	Data varies with process design	Data varies with process design
Initial Carrier Cost	High (estimated)	High	Low

## Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for the hydrogenation and dehydrogenation of the discussed LOHCs.

### Hydrogenation Protocols

#### 1. Hydrogenation of Anthracene to **Tetradecahydroanthracene** (Perhydroanthracene):

- Catalyst: 3 wt% Pt/C.[1]
- Reactor: Autoclave.[1]
- Procedure:
  - The catalyst and anthracene are loaded into the autoclave.
  - The reactor is purged with an inert gas.
  - The system is pressurized with hydrogen to 40-90 atm.[1]
  - The temperature is raised to 215-280°C and maintained for the reaction duration.[1]
  - The product, a mixture of perhydroanthracene isomers, is collected after cooling and depressurization. The final product shows a high selectivity of over 99%.[1]

#### 2. Hydrogenation of Dibenzyltoluene (DBT):

- Catalyst: Raney-Ni or Ru/Al<sub>2</sub>O<sub>3</sub>.
- Reactor: Stirred tank reactor or fixed-bed reactor.
- Procedure:
  - DBT and the catalyst are charged into the reactor.
  - The reactor is purged and then pressurized with hydrogen to 30-50 bar.

- The temperature is increased to 150-200°C.
- The reaction is monitored until the desired degree of hydrogenation is achieved.
- The hydrogenated product, perhydro-dibenzyltoluene (PDBT), is then separated from the catalyst.

### 3. Hydrogenation of Toluene to Methylcyclohexane (MCH):

- Catalyst: Nickel-based or Platinum-based catalysts.
- Reactor: Fixed-bed reactor.
- Procedure:
  - The catalyst is activated in the reactor under a hydrogen flow.
  - Toluene is fed into the reactor along with a hydrogen stream at a pressure of 30-100 bar.
  - The reaction is carried out at a temperature of 150-200°C.
  - The product, methylcyclohexane, is continuously withdrawn and cooled.

## Dehydrogenation Protocols

### 1. Dehydrogenation of **Tetradecahydroanthracene** (Perhydroanthracene):

- Catalyst: 3 wt% Pt/C or 3 wt% Pt/Sibunit.[\[1\]](#)
- Reactor: Autoclave or flow reactor.[\[1\]](#)
- Procedure:
  - The perhydroanthracene mixture is heated in the reactor with the catalyst.
  - The temperature is maintained between 260°C and 360°C at atmospheric pressure.[\[1\]](#)
  - The released hydrogen gas is collected and measured.

- The dehydrogenated product (a mixture of partially and fully dehydrogenated anthracene) is analyzed.

## 2. Dehydrogenation of Perhydro-dibenzyltoluene (PDBT):

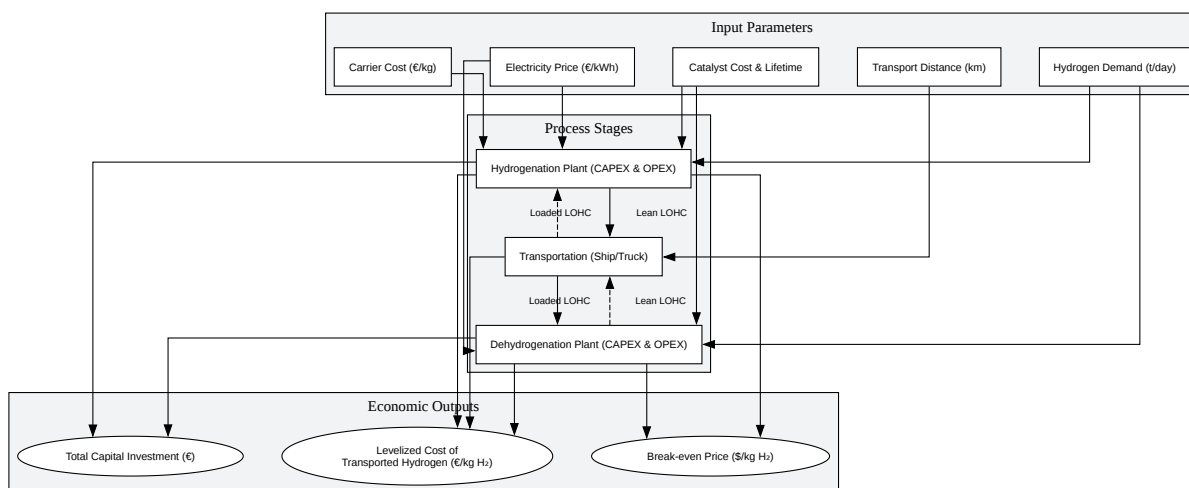
- Catalyst: Platinum-based catalysts (e.g., Pt/Al<sub>2</sub>O<sub>3</sub>).
- Reactor: Fixed-bed reactor.
- Procedure:
  - The catalyst is placed in the reactor and heated to the reaction temperature.
  - Liquid PDBT is pumped through the heated catalyst bed at atmospheric pressure.
  - The reaction temperature is maintained between 270°C and 320°C.
  - The product stream, a mixture of hydrogen gas and DBT, is cooled to separate the liquid and gaseous phases.

## 3. Dehydrogenation of Methylcyclohexane (MCH):

- Catalyst: Platinum-based catalysts (e.g., Pt/Al<sub>2</sub>O<sub>3</sub>).
- Reactor: Fixed-bed reactor.
- Procedure:
  - The catalyst is heated in the reactor.
  - MCH is vaporized and passed over the catalyst bed at atmospheric pressure.
  - The reaction is conducted at temperatures between 300°C and 350°C.
  - The products, toluene and hydrogen, are separated upon cooling.

# Visualizations

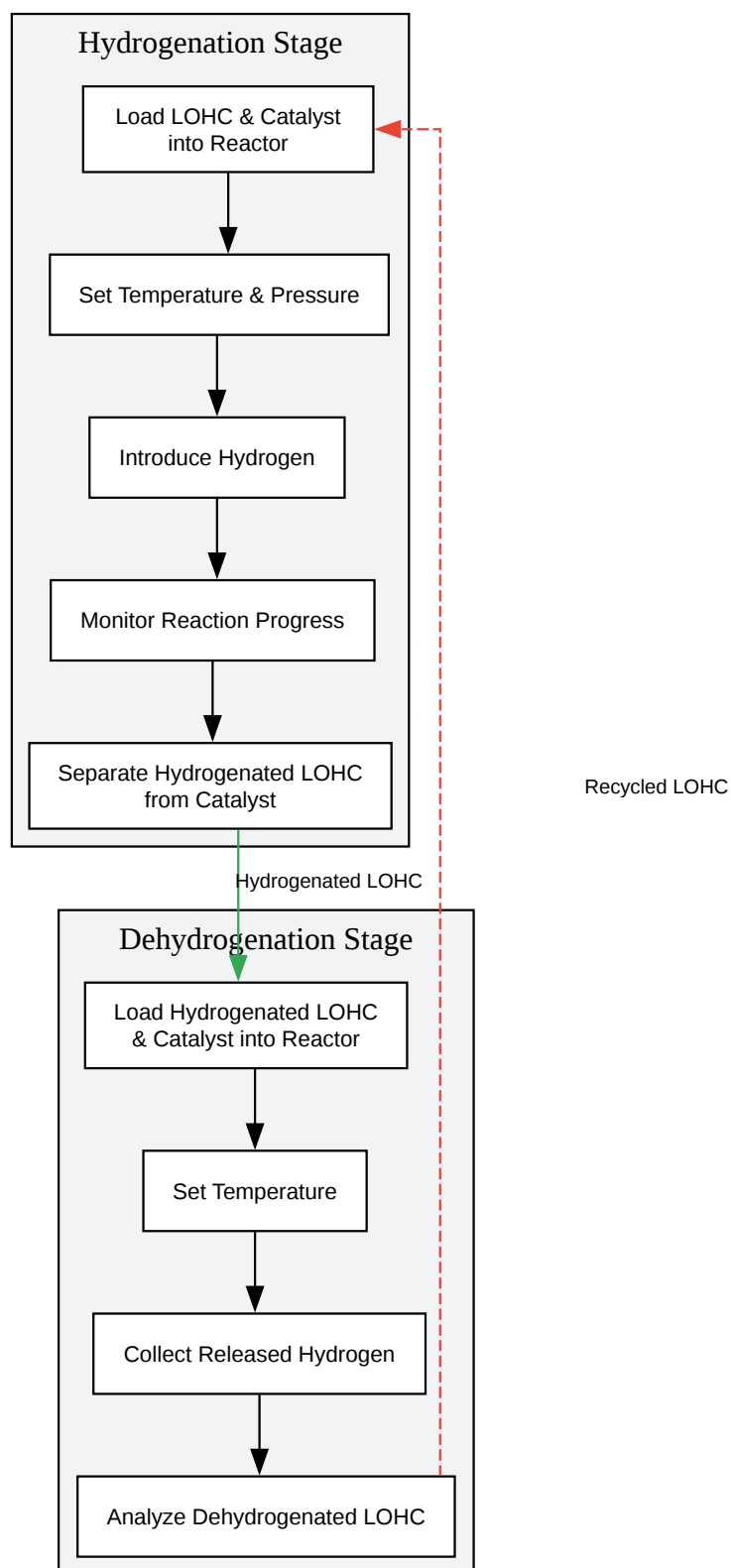
## Logical Flow of LOHC Economic Analysis



[Click to download full resolution via product page](#)

Caption: Logical workflow for the techno-economic analysis of a Liquid Organic Hydrogen Carrier system.

## Experimental Workflow for LOHC Cycling



[Click to download full resolution via product page](#)



Caption: Generalized experimental workflow for a single hydrogenation-dehydrogenation cycle of an LOHC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Techno-Economic Analysis of Hydrogen Transport via Truck Using Liquid Organic Hydrogen Carriers [mdpi.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Economic Analysis of Tetradecahydroanthracene as a Hydrogen Carrier: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3428247#economic-analysis-of-tetradecahydroanthracene-as-a-hydrogen-carrier]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)